Cas no 13929-35-6 (Rifamycin B)
Rifamycin B structure
Product Name:Rifamycin B
N.o CAS:13929-35-6
MF:C39H49NO14
MW:755.804672956467
CID:823513
PubChem ID:5459948
Update Time:2025-04-19
Rifamycin B Propriedades químicas e físicas
Nomes e Identificadores
-
- Rifamycin B
- Rifamycin, 4-O-(carboxymethyl)-
- cellotetraose
- O4-carboxymethyl-rifamycin
- Rifamycin impurity A
- rifamycin-B
- rifomycin-B
- C01848
- Nacimycin
- Nancimycin
- Rifomycin B
- NCI-145-604
- Rifaximin EP Impurity B
- Rifaximin impurity B (EP)
- 4-O-(Carboxymethyl)rifamycin
- Acetic acid, ((1,2-dihydro-5,6,17,19,21-pentahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-2,7-(epoxypentadeca(1,11,13)trienimino)naphtho(2,1-b)furan-9-yl)-oxy)-, 21-acetate
- NSC-145604
- DTXSID901037384
- 2-[[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl]oxy]acetic acid
- EINECS 237-697-8
- SCHEMBL437936
- ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-(ACETYLOXY)-5,6,17,19-TETRAHYDROXY-23-METHOXY-2,4,12,16,18,20,22-HEPTAMETHYL-1,11-DIOXO-1,2-DIHYDRO-2,7-(EPOXYPENTADECA(1,11,13)TRIENAZANO)NAPHTHO(2,1-B)FURAN-9-YL)ACETIC ACID
- AKOS030489430
- J-007262
- RIFAXIMIN IMPURITY B [EP IMPURITY]
- 8DDB535DJI
- NSC 145604
- RIFAMYCIN B [MI]
- Q27102689
- UNII-8DDB535DJI
- RIFAMYCIN SODIUM IMPURITY A [EP IMPURITY]
- CHEBI:17876
- 13929-35-6
- 2-(acetoxy-tetrahydroxy-methoxy-heptamethyl-dioxo-[?]yl)oxyacetic acid
- [(2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-acetyloxy-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphtho[2,1-b]furan-9-yloxy]acetic acid
- LMPK05000003
- NCI 145-604
- ((2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-acetyloxy-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca(1,11,13)trienoimino)naphtho(2,1-b)furan-9-yloxy)acetic acid
- RIFAMYCIN SODIUM IMPURITY A (EP IMPURITY)
- STL564327
- Rifomycin B (6CI)
- RIFAXIMIN IMPURITY B (EP IMPURITY)
- o[2,1-b]furan-9-yl]oxy}acetic acid
- 2-(((7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-13-acetyloxy-2,15,17,29-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo(23.3.1.14,7.05,28)triaconta-1(29),2,4,9,19,21,25,27-octaen-27-yl)oxy)acetic acid
- {[(2S,12Z,14E,16S,17S,18R,19R,20R,21S,22R,23S,24E)-21-(acetyloxy)-5,6,17,19-tetrahydroxy-23-methoxy-2,4,12,16,18,20,22-heptamethyl-1,11-dioxo-1,2-dihydro-2,7-(epoxypentadeca[1,11,13]trienoimino)naphth
- SQTCRTQCPJICLD-KTQDUKAHSA-N
-
- Inchi: 1S/C39H49NO14/c1-17-11-10-12-18(2)38(49)40-24-15-26(51-16-27(42)43)28-29(34(24)47)33(46)22(6)36-30(28)37(48)39(8,54-36)52-14-13-25(50-9)19(3)35(53-23(7)41)21(5)32(45)20(4)31(17)44/h10-15,17,19-21,25,31-32,35,44-47H,16H2,1-9H3,(H,40,49)(H,42,43)/b11-10+,14-13+,18-12-/t17-,19+,20+,21+,25-,31-,32+,35+,39-/m0/s1
- Chave InChI: SQTCRTQCPJICLD-KTQDUKAHSA-N
- SMILES: O(C(C)=O)[C@@H]1[C@H](C)[C@H](C=CO[C@]2(C)C(C3C4C(=CC(=C(C=4C(=C(C)C=3O2)O)O)NC(C(C)=CC=C[C@H](C)[C@@H]([C@@H](C)[C@H]([C@H]1C)O)O)=O)OCC(=O)O)=O)OC |c:34,t:8,36|
Propriedades Computadas
- Massa Exacta: 755.31500
- Massa monoisotópica: 755.315
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 6
- Contagem de aceitadores de ligações de hidrogénio: 14
- Contagem de Átomos Pesados: 54
- Contagem de Ligações Rotativas: 6
- Complexidade: 1460
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 9
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 3
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 228A^2
- XLogP3: 4.8
Propriedades Experimentais
- Densidade: 1.2421 (rough estimate)
- Ponto de Fusão: 300° (dec 160-164°)
- Ponto de ebulição: 730.16°C (rough estimate)
- Ponto de Flash: 535.3±34.3 °C
- Índice de Refracção: 1.5350 (estimate)
- PSA: 227.61000
- LogP: 4.64990
- Rotação Específica: D20 -11° (methanol)
- Pressão de vapor: 0.0±0.3 mmHg at 25°C
Rifamycin B Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Toxicidade:LD50 in mice (mg/kg): 2040 i.v., >3000 i.p., s.c., and orally (Sensi, 1964)
- Condição de armazenamento:Store at recommended temperature
Rifamycin B Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| TRC | R508170-50mg |
Rifamycin B |
13929-35-6 | 50mg |
$ 193.00 | 2023-09-06 | ||
| TRC | R508170-500mg |
Rifamycin B |
13929-35-6 | 500mg |
$ 1581.00 | 2023-09-06 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391444-50 mg |
Rifamycin B, |
13929-35-6 | 50mg |
¥2,407.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391444A-500 mg |
Rifamycin B, |
13929-35-6 | 500MG |
¥17,223.00 | 2023-07-10 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391444-50mg |
Rifamycin B, |
13929-35-6 | 50mg |
¥2407.00 | 2023-09-05 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-391444A-500mg |
Rifamycin B, |
13929-35-6 | 500mg |
¥17223.00 | 2023-09-05 | ||
| A2B Chem LLC | AA60323-5mg |
Rifamycin, 4-O-(carboxymethyl)- |
13929-35-6 | 95% | 5mg |
$105.00 | 2024-04-20 | |
| A2B Chem LLC | AA60323-25mg |
Rifamycin, 4-O-(carboxymethyl)- |
13929-35-6 | 95% | 25mg |
$239.00 | 2024-04-20 | |
| A2B Chem LLC | AA60323-100mg |
Rifamycin, 4-O-(carboxymethyl)- |
13929-35-6 | 100mg |
$400.00 | 2024-01-04 | ||
| A2B Chem LLC | AA60323-10mg |
Rifamycin, 4-O-(carboxymethyl)- |
13929-35-6 | 95% | 10mg |
$141.00 | 2024-04-20 |
Rifamycin B Literatura Relacionada
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Amit Kumar Majhi,Subbarao Kanchi,V. Venkataraman,K. G. Ayappa,Prabal K. Maiti Soft Matter, 2015,11, 8632-8640
-
Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
-
Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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